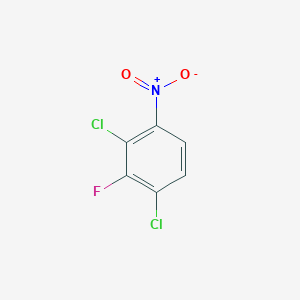

2,4-Dichloro-3-fluoronitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEVUBOYVADSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960033 | |

| Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-79-3 | |

| Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 393-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2,4-Dichloro-3-fluoronitrobenzene from 1,3-dichloro-2-fluorobenzene"

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-fluoronitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable building block for complex molecular architectures. This technical guide provides an in-depth overview of the synthesis of this compound via the nitration of 1,3-dichloro-2-fluorobenzene. The document outlines the reaction mechanism, provides a detailed experimental protocol based on modern microreactor technology, presents key quantitative data, and discusses the regioselectivity of the reaction.

Reaction Overview and Mechanism

The synthesis of this compound from 1,3-dichloro-2-fluorobenzene is achieved through an electrophilic aromatic substitution reaction, specifically nitration. In this reaction, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which is a powerful electrophile. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion.

The nitronium ion then attacks the electron-rich benzene ring of 1,3-dichloro-2-fluorobenzene. The existing substituents on the ring—two chlorine atoms and one fluorine atom—direct the position of the incoming nitro group. Halogens are generally deactivating yet ortho, para-directing. The final position of the nitro group is a result of the combined directing effects of the three halogen substituents, leading to the formation of the desired this compound isomer.

Experimental Protocol: Microreactor Synthesis

The following protocol details a continuous-flow synthesis method using a microchannel reactor, which offers enhanced control over reaction parameters and improved safety. This specific procedure describes the reaction starting from a related isomer, 2,6-dichlorofluorobenzene, and achieves a high selectivity for the desired product.[1] The principles and conditions are directly applicable to the nitration of 1,3-dichloro-2-fluorobenzene.

Materials and Reagents:

-

1,3-dichloro-2-fluorobenzene (or 2,6-dichlorofluorobenzene)

-

Nitric Acid (HNO₃)

-

Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Microchannel reactor setup

-

Syringe pumps

Procedure:

-

Reagent Preparation: Prepare a 20% solution of the starting material (e.g., 2,6-dichlorofluorobenzene) in dichloromethane.[1]

-

Mixed Acid Formation: In the first microchannel reactor, introduce nitric acid and sulfuric acid simultaneously using separate syringe pumps.[1] The flow rates are precisely controlled to achieve the desired molar ratio. This ensures efficient mixing and formation of the nitrating species.[1]

-

Nitration Reaction: The freshly prepared mixed acid is then introduced into a second microchannel reactor. Concurrently, the dichloromethane solution of the starting material is introduced into this second reactor via a separate inlet.[1]

-

Reaction Conditions: The reaction is initiated upon mixing. The temperature of the reactor is maintained at a constant 40°C, and the system pressure is kept at 0.7 MPa.[1] The residence time within the microreactor is a critical parameter, controlled by the total flow rate and reactor volume.[1]

-

Product Collection and Work-up: The product stream exits the reactor and is collected.

-

Post-Treatment: The collected product is then subjected to standard post-treatment steps, which typically involve washing to remove residual acids and drying to yield the pure this compound.[1]

Quantitative Data Summary

The use of a microreactor allows for precise control and high efficiency. The following table summarizes the quantitative data from the described experimental protocol.[1]

| Parameter | Value |

| Starting Material | 2,6-Dichlorofluorobenzene |

| Solvent | Dichloromethane (20% solution) |

| Molar Ratio (Substrate:HNO₃) | 1:1 |

| Reaction Temperature | 40°C |

| System Pressure | 0.7 MPa |

| Residence Time | 33 seconds |

| Substrate Conversion | 100% |

| Product Selectivity | 94% |

Visualization of Reaction Pathway

The following diagrams illustrate the overall synthesis process.

Caption: Reaction scheme for the synthesis of this compound.

Regioselectivity in Nitration

The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile (NO₂⁺). In the case of 1,3-dichloro-2-fluorobenzene, all three substituents are halogens (Cl, F).

-

Activating/Deactivating Effect: Halogens are electron-withdrawing through induction, which deactivates the ring towards electrophilic attack compared to benzene. However, they are electron-donating through resonance due to their lone pairs.

-

Directing Effect: The resonance effect, despite being weaker than the inductive effect for deactivation, controls the directing ability. All halogens are ortho, para-directors.[2] This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

For 1,3-dichloro-2-fluorobenzene:

-

The fluorine at C2 directs to C1 (occupied) and C3 (occupied).

-

The chlorine at C1 directs to C2 (occupied) and C6, and to C4 (para).

-

The chlorine at C3 directs to C2 (occupied) and C4, and to C5.

Considering these influences, the C4 position is strongly favored as it is para to the C1 chlorine and ortho to the C3 chlorine. The C6 position is also activated (ortho to the C1 chlorine). However, the formation of this compound indicates that substitution at the C4 position is the major outcome, likely due to a combination of electronic and steric factors. The high selectivity (94%) observed in similar syntheses confirms a strong regiochemical preference.[1]

Conclusion

The synthesis of this compound from 1,3-dichloro-2-fluorobenzene is a well-defined electrophilic nitration reaction. Modern techniques, such as continuous-flow microreactors, enable this synthesis to be performed with high conversion and excellent selectivity under controlled and safe conditions.[1] A thorough understanding of the reaction mechanism and the principles of regioselectivity is crucial for optimizing the yield of the desired product and minimizing the formation of unwanted isomers. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals working on the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-2-fluoro-4-nitrobenzene (CAS Number: 393-79-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1,3-Dichloro-2-fluoro-4-nitrobenzene, identified by CAS number 393-79-3. This halogenated nitroaromatic compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document consolidates essential data for laboratory professionals, including detailed experimental protocols for property determination and a summary of safety and handling procedures.

Chemical Identity and Physical Properties

1,3-Dichloro-2-fluoro-4-nitrobenzene is a yellow crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a nitro group. This combination of electron-withdrawing groups significantly influences its reactivity and physical properties.

Table 1: Chemical Identifiers and Physical Properties of CAS 393-79-3

| Property | Value | Reference(s) |

| CAS Number | 393-79-3 | [2] |

| IUPAC Name | 1,3-Dichloro-2-fluoro-4-nitrobenzene | [2] |

| Synonyms | 2,4-Dichloro-3-fluoronitrobenzene | [3] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [2] |

| Molecular Weight | 209.99 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 279.3 °C at 760 mmHg | [3] |

| Density | 1.622 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, and chloroform. | [1] |

Synthesis and Purification

The synthesis of 1,3-Dichloro-2-fluoro-4-nitrobenzene typically involves the nitration and subsequent halogenation of appropriate precursors. One common synthetic route starts from ortho-dichlorobenzene.[4]

Purification of the crude product is often achieved through distillation or recrystallization from a suitable solvent to yield a product of high purity.[5][6] The purity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7]

Reactivity

The chemical reactivity of 1,3-Dichloro-2-fluoro-4-nitrobenzene is primarily dictated by the presence of the electron-withdrawing nitro group and the halogen substituents on the aromatic ring. These features make the benzene ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8][9][10]

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the chlorine and fluorine atoms can act as leaving groups. The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions.[10] This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, stabilizing the intermediate Meisenheimer complex.[11]

Applications in Synthesis

1,3-Dichloro-2-fluoro-4-nitrobenzene serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[12] Its utility stems from the ability to selectively replace the halogen atoms with various nucleophiles to build intricate molecular architectures.

For instance, it can be a precursor in the synthesis of quinolone-based drugs and other therapeutic agents.[5] The nitro group can also be reduced to an amino group, providing another functional handle for further chemical transformations, such as in the preparation of 3-chloro-4-fluoroaniline.[5]

Experimental Protocols

The following are generalized protocols for the determination of key chemical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 1,3-Dichloro-2-fluoro-4-nitrobenzene

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (for liquids, provided for context)

While 1,3-Dichloro-2-fluoro-4-nitrobenzene is a solid at room temperature, a general protocol for determining the boiling point of a liquid is provided for completeness.

Objective: To determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Place a small amount of the liquid into the test tube.

-

Invert a capillary tube (sealed end up) into the liquid in the test tube.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath.

-

Heat the bath gradually. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Materials:

-

Test tubes

-

Sample of 1,3-Dichloro-2-fluoro-4-nitrobenzene

-

Spatula

-

Various solvents (e.g., water, ethanol, methanol, chloroform)

-

Vortex mixer (optional)

Procedure:

-

Place a small amount (approximately 10-20 mg) of the solid into a test tube.

-

Add 1-2 mL of the solvent to be tested.

-

Agitate the mixture vigorously for 1-2 minutes (e.g., using a vortex mixer or by flicking the test tube).

-

Observe whether the solid dissolves completely, partially, or not at all.

-

Record the results as soluble, partially soluble, or insoluble for each solvent.

Spectral Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of 1,3-Dichloro-2-fluoro-4-nitrobenzene.

Table 2: Key Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and halogen groups. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbons attached to the electronegative substituents (Cl, F, NO₂) will show characteristic downfield shifts. Carbon-fluorine coupling will be observed. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift and coupling to adjacent protons providing structural information. |

| FT-IR | Characteristic absorption bands for C-Cl, C-F, C-NO₂ (asymmetric and symmetric stretching), and aromatic C-H and C=C stretching vibrations will be present. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an isotopic pattern characteristic of a molecule containing two chlorine atoms (M, M+2, M+4). Fragmentation patterns will involve the loss of the nitro group and halogen atoms. |

Safety and Handling

1,3-Dichloro-2-fluoro-4-nitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

All equipment used for handling should be properly grounded to prevent static discharge.

-

Wash hands thoroughly after handling.

Conclusion

1,3-Dichloro-2-fluoro-4-nitrobenzene (CAS 393-79-3) is a valuable chemical intermediate with well-defined physical and chemical properties. Its reactivity, particularly its susceptibility to nucleophilic aromatic substitution, makes it a key building block in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, handling procedures, and reactivity is essential for its safe and effective use in research and development.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | CID 223081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-2-fluoro-4-nitrobenzene 393-79-3, Information for 1,3-Dichloro-2-fluoro-4-nitrobenzene 393-79-3, Suppliers of China 1,3-Dichloro-2-fluoro-4-nitrobenzene 393-79-3 [chemnet.com]

- 4. CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]

- 7. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of 2,4-Dichloro-3-fluoronitrobenzene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-3-fluoronitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.9 - 8.1 | d | 8.5 - 9.0 | H-6 |

| 7.5 - 7.7 | dd | 8.5 - 9.0, ~2.0 | H-5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 (d, J ≈ 250-270 Hz) | C-3 |

| 147 - 150 | C-1 |

| 135 - 138 | C-6 |

| 130 - 133 (d, J ≈ 5-10 Hz) | C-5 |

| 125 - 128 (d, J ≈ 20-25 Hz) | C-4 |

| 120 - 123 (d, J ≈ 3-5 Hz) | C-2 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -110 to -115 | dd | ~9.0, ~2.0 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1590 - 1570 | Strong | Aromatic C=C Stretch |

| 1550 - 1530 | Very Strong | Asymmetric NO₂ Stretch |

| 1470 - 1450 | Medium | Aromatic C=C Stretch |

| 1360 - 1340 | Very Strong | Symmetric NO₂ Stretch |

| 1200 - 1100 | Strong | C-F Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

| 900 - 800 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 209/211/213 | High | [M]⁺ (Molecular Ion) |

| 179/181/183 | Medium | [M-NO]⁺ |

| 163/165/167 | Medium | [M-NO₂]⁺ |

| 128/130 | Strong | [M-NO₂-Cl]⁺ |

| 99 | Medium | [C₅H₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of 240 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a spectral width of 100 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 64 scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in methanol directly into the ion source via a heated probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish isotopic peaks.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be used to confirm the presence of chlorine atoms in the fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

"physical and chemical properties of 2,4-Dichloro-3-fluoronitrobenzene"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichloro-3-fluoronitrobenzene (CAS No. 393-79-3). It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document consolidates available data on its properties, synthesis, and safety considerations to serve as a valuable resource for laboratory and industrial applications.

Chemical Identity and Physical Properties

This compound is a halogenated nitroaromatic compound. While some commercial suppliers list it as a colorless liquid, the more consistent data, supported by its reported melting point, indicates it is a yellow crystalline solid at room temperature.[1] It is important to note that some sources present conflicting information regarding its physical state and molecular formula; this guide adheres to the most credible and cross-verified data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 393-79-3 | [1][2] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 209.99 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 263-265 °C | [1] |

| Density | 1.67 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, methanol, and chloroform. | [1] |

Spectral Data

Chemical Reactivity and Synthesis

This compound is a versatile chemical intermediate. The presence of electron-withdrawing nitro and chloro groups, along with the fluorine atom, activates the aromatic ring for various nucleophilic substitution reactions. It serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 1,3-dichloro-2-fluorobenzene. The following is a representative experimental protocol:

Reaction:

1,3-Dichloro-2-fluorobenzene + HNO₃/H₂SO₄ → this compound

Procedure:

-

Preparation of Nitrating Mixture: A mixture of nitric acid and sulfuric acid is prepared.

-

Reaction Setup: 1,3-Dichloro-2-fluorobenzene is dissolved in a suitable solvent.

-

Nitration: The nitrating mixture is added dropwise to the solution of 1,3-dichloro-2-fluorobenzene while maintaining a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is poured onto ice water. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

As a chemical intermediate, this compound is not expected to have a defined biological mechanism of action or interact with specific signaling pathways in the manner of a therapeutic drug. Its primary relevance in the context of drug development is as a precursor molecule for the synthesis of active pharmaceutical ingredients (APIs). Therefore, diagrams of signaling pathways are not applicable to this compound.

Safety and Toxicology

Table 2: Hazard Information for Structurally Similar Compounds

| Hazard Statement | Description | Compound |

| H301/H302 | Toxic/Harmful if swallowed | 2,3-Dichloro-4-fluoronitrobenzene[3] |

| H311 | Toxic in contact with skin | 2,3-Dichloro-4-fluoronitrobenzene[3] |

| H315 | Causes skin irritation | 2,3-Dichloro-4-fluoronitrobenzene[3] |

| H319 | Causes serious eye irritation | 2,3-Dichloro-4-fluoronitrobenzene[3] |

| H331 | Toxic if inhaled | 2,3-Dichloro-4-fluoronitrobenzene[3] |

| H335 | May cause respiratory irritation | 2,3-Dichloro-4-fluoronitrobenzene[3] |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention.

Applications

The primary application of this compound is as a key intermediate in organic synthesis. Its utility spans across several industries:

-

Pharmaceuticals: It serves as a starting material for the synthesis of various active pharmaceutical ingredients.

-

Agrochemicals: It is used in the production of herbicides and pesticides.

-

Dyes and Pigments: It is a precursor in the manufacturing of certain colorants.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. While specific spectral and toxicological data are limited, information from structurally related compounds provides a basis for safe handling and use. The synthetic protocol outlined in this guide offers a clear pathway for its preparation. It is imperative for all users to adhere to strict safety protocols when handling this compound.

Diagram 2: Logical Relationships of Compound Information

Caption: A diagram showing the logical relationships between the core topics covered in this guide.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloronitrobenzene(611-06-3) 1H NMR spectrum [chemicalbook.com]

- 5. 2,4-Difluoronitrobenzene [webbook.nist.gov]

- 6. Benzene, 2,4-dichloro-1-nitro- [webbook.nist.gov]

- 7. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to 2,4-Dichloro-3-fluoronitrobenzene: Synthesis, Raw Materials, and Suppliers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-fluoronitrobenzene (CAS No. 393-79-3), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] This document details the primary synthesis pathway, outlines the necessary raw materials, presents a summary of reaction conditions, and lists potential suppliers for both the raw materials and the final product.

Synthesis Pathway

The principal method for synthesizing this compound is through the nitration of 1,3-Dichloro-2-fluorobenzene. This reaction is typically carried out using a nitrating mixture of nitric acid and sulfuric acid. Dichloromethane often serves as a solvent in this process.[2]

The overall reaction can be visualized as an electrophilic aromatic substitution, where the nitro group (NO2) is introduced into the benzene ring.

Raw Materials

The synthesis of this compound requires a specific set of starting materials and reagents. The primary raw materials are detailed below.[2]

| Raw Material | CAS Number | Molecular Formula | Role |

| 1,3-Dichloro-2-fluorobenzene | 2268-05-5 | C6H3Cl2F | Starting Material |

| Nitric Acid | 7697-37-2 | HNO3 | Nitrating Agent |

| Sulfuric Acid | 7664-93-9 | H2SO4 | Catalyst/Dehydrating Agent |

| Dichloromethane | 75-09-2 | CH2Cl2 | Solvent |

Experimental Protocol

The following is a generalized experimental protocol based on documented synthesis procedures. Specific parameters may vary based on the scale and specific laboratory conditions.

Synthesis of this compound via Microchannel Reactor:

A solution of 1,3-dichloro-2-fluorobenzene (incorrectly cited as 2,6-dichlorofluorobenzene in the source) is prepared in dichloromethane (20% solution).[2] Nitric acid and sulfuric acid are mixed in a microchannel reactor. The 1,3-dichloro-2-fluorobenzene solution is then introduced into a second microchannel reactor where it reacts with the mixed acid.[2]

The reaction is maintained at a controlled temperature and pressure to ensure optimal conversion and selectivity. After the reaction is complete, the product is collected, washed, and dried to yield pure this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the literature.[2]

| Parameter | Value | Unit |

| Molar Ratio (Starting Material:Nitric Acid) | 1:1 | - |

| Reaction Temperature | 40 | °C |

| System Pressure | 0.7 | MPa |

| Reaction Residence Time | 33 | seconds |

| Conversion of Starting Material | 100 | % |

| Selectivity for Product | 94 | % |

Logical Workflow for Synthesis

The synthesis process follows a clear and logical workflow, from the preparation of reactants to the purification of the final product.

Suppliers

A number of chemical suppliers provide the necessary raw materials and the final product, this compound.

Table of Raw Material Suppliers

| Raw Material | Potential Suppliers |

| 1,3-Dichloro-2-fluorobenzene | Sigma-Aldrich, Crescent Chemical Company[3] |

| Nitric Acid | Widely available from major chemical suppliers |

| Sulfuric Acid | Widely available from major chemical suppliers |

| Dichloromethane | Widely available from major chemical suppliers |

Table of this compound Suppliers

| Supplier | Location | Purity |

| Accela ChemBio Co.,Ltd. | China | - |

| Adamas Reagent, Ltd. | China | - |

| Cantotech Chemicals, Ltd. | China | - |

| Career Henan Chemical Co. | China | 99% |

| Honest Joy Holdings Limited | - | 98.3% |

| NovoChemy Ltd. | China | - |

| Shaanxi Dideu Medichem Co. Ltd. | China | 99% HPLC |

| Shanghai Hanhong Scientific Co.,Ltd. | China | - |

| Shanghai Harvest Chemical Industrial Co., Ltd. | China | - |

| Wuhan Sinocon New chemical Materials Co.,ltd. | China | - |

| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | China | - |

Note: The list of suppliers is not exhaustive and is based on publicly available information. Purity levels may vary, and it is recommended to request specifications from the supplier.[2][4]

References

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3-fluoronitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-3-fluoronitrobenzene in various organic solvents. In the absence of publicly available experimental quantitative solubility data, this guide utilizes the well-established Hansen Solubility Parameters (HSP) to predict the compound's solubility behavior. This theoretical approach offers valuable insights for solvent selection in synthesis, purification, and formulation processes. Additionally, a detailed, representative experimental protocol for determining solubility via the gravimetric method is provided to guide researchers in obtaining precise quantitative data.

Introduction

This compound is a halogenated nitroaromatic compound of significant interest as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies such as crystallization, and formulating final products. This guide addresses the critical need for solubility information by providing a theoretical framework based on Hansen Solubility Parameters and a practical guide to experimental determination.

Theoretical Solubility Profile: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a powerful method for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like."[1][2][3] Every molecule is assigned three parameters:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen bonding): Energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve. The distance (Ra) in the three-dimensional Hansen space between the solute and solvent can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Hansen Solubility Parameters for this compound

The Hansen Solubility Parameters for this compound have been reported as follows:

| Compound | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) |

| This compound | 19.9 | 7.2 | 4.2 |

Source: Hansen Solubility Parameters: A User's Handbook

Predicted Solubility in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a selection of common organic solvents and the calculated distance (Ra) to this compound. A lower Ra value suggests better solubility.

| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra (MPa⁰⁵) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 9.8 | Good |

| Toluene | 18.0 | 1.4 | 2.0 | 7.2 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.5 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 9.0 | Good |

| Methanol | 14.7 | 12.3 | 22.3 | 20.3 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.5 | Poor |

| n-Hexane | 14.9 | 0.0 | 0.0 | 13.6 | Poor |

| Chloroform | 17.8 | 3.1 | 5.7 | 5.5 | Very Good |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.0 | Very Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.7 | Moderate |

Disclaimer: The predicted solubility is a theoretical estimation. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

While theoretical predictions are useful, precise quantitative solubility data must be determined experimentally. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound in an organic solvent.[4][5]

Principle

A saturated solution of the compound is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Drying oven

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sampling:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically compatible filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

-

Record the total mass of the vial and the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

Once the solvent is fully evaporated, dry the vial containing the solid residue in a drying oven at a suitable temperature until a constant mass is achieved.

-

Allow the vial to cool to room temperature in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100

-

Conclusion

References

"molecular structure and weight of 2,4-Dichloro-3-fluoronitrobenzene"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available physicochemical properties of 2,4-Dichloro-3-fluoronitrobenzene. It also includes a detailed experimental protocol for its synthesis.

Core Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that there are some discrepancies in the reported values across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1] |

| Molecular Weight | 209.99 g/mol | [2] |

| 210 g/mol | [3] | |

| 212.99 g/mol | [1] | |

| CAS Number | 393-79-3 | [3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Colorless Transparent Liquid | ||

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 263-265 °C | [1] |

| 221.3 ± 40.0 °C | ||

| Density | 1.67 g/cm³ | [1] |

| 1.574 ± 0.06 g/cm³ | ||

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and chloroform. | [1] |

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A complex multiplet or doublet of doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two aromatic protons. The coupling constants would be influenced by the adjacent chlorine and fluorine atoms. |

| ¹³C NMR | Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon atoms attached to the nitro group, fluorine, and chlorine atoms would show characteristic chemical shifts and coupling with fluorine. |

| IR Spectroscopy | Characteristic peaks for the nitro group (NO₂) stretching (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-Cl stretching (approx. 600-800 cm⁻¹), C-F stretching (approx. 1000-1300 cm⁻¹), and aromatic C-H stretching (approx. 3000-3100 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing two chlorine atoms (M⁺, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of the nitro group (NO₂) and halogen atoms. |

Molecular Structure and Synthesis Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis and purification workflow.

Experimental Protocols

Synthesis of this compound from 2,6-Dichlorofluorobenzene[4]

This protocol details a microreactor-based synthesis that provides high conversion and selectivity.

Materials:

-

2,6-Dichlorofluorobenzene

-

Dichloromethane (DCM)

-

Nitric acid

-

Sulfuric acid

-

Microchannel reactors

Procedure:

-

Reactant Preparation: A 20% solution of 2,6-dichlorofluorobenzene in dichloromethane is prepared.

-

Reagent Mixing: Nitric acid is introduced into the first microchannel reactor at a flow rate of 11.9 mL/min. Simultaneously, sulfuric acid is introduced at a flow rate of 25.2 mL/min to achieve complete mixing.

-

Reaction: The 2,6-dichlorofluorobenzene solution is introduced into a second microchannel reactor at a flow rate of 38.5 mL/min. The mixed acid from the first reactor is then introduced to initiate the reaction. The molar ratio of 2,6-dichlorofluorobenzene to nitric acid is maintained at 1:1.

-

Reaction Conditions: The reaction is carried out at a temperature of 40°C and a system pressure of 0.7 MPa. The residence time in the microchannel reactor is 33 seconds.

-

Product Collection: The product is collected from the outlet of the second microchannel reactor.

-

Post-treatment: The collected product undergoes a washing and drying step to yield the pure this compound.

Results:

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2,4-Dichloro-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known hazards and essential safety precautions for 2,4-Dichloro-3-fluoronitrobenzene. Aimed at laboratory and industrial professionals, this document synthesizes critical data to ensure the safe handling, storage, and disposal of this chemical intermediate, which is integral to the synthesis of various pharmaceuticals and agrochemicals.

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of this compound is the foundation of a robust safety protocol. The following tables summarize key quantitative data, offering a clear comparison of its physical, chemical, and toxicological characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂FNO₂ | PubChem |

| Molecular Weight | 209.99 g/mol | PubChem |

| Appearance | Yellow crystalline solid | Chemical Supplier Data |

| Melting Point | 65-67°C | Chemical Supplier Data |

| Boiling Point | 263-265°C | Chemical Supplier Data |

| Density | 1.67 g/cm³ | Chemical Supplier Data |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, methanol, and chloroform. | Chemical Supplier Data |

Table 2: Toxicological Data Summary

| Hazard Classification | Data Point | Species | Test Guideline (Likely) |

| Acute Oral Toxicity | Harmful if swallowed[1] | Rat | OECD TG 425 |

| Acute Dermal Toxicity | Toxic in contact with skin[1] | Rat/Rabbit | OECD TG 402 |

| Acute Inhalation Toxicity | Toxic if inhaled[1] | Rat | OECD TG 403 |

| Skin Corrosion/Irritation | Causes skin irritation[1] | Rabbit | OECD TG 404 |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Rabbit | OECD TG 405 |

| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Guinea Pig/Mouse | OECD TG 406/429 |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | In vitro/In vivo | OECD TG 471/473/474 |

| Carcinogenicity | Suspected of causing cancer. | Rat/Mouse | OECD TG 451 |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Rat | OECD TG 421/422 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] | - | - |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | Rat | OECD TG 407/408 |

Experimental Protocols for Hazard Assessment

The hazard classifications presented are determined through standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability. While specific study reports for this compound are not publicly available, the methodologies below describe the standard procedures for the key toxicological endpoints.

Acute Oral Toxicity (Following OECD Test Guideline 425)

The acute oral toxicity is likely determined using the Up-and-Down Procedure (UDP). This method is designed to estimate the LD50 (the dose lethal to 50% of the test population) while minimizing the number of animals used.

Methodology:

-

Test Animals: Healthy, young adult rats (usually females, as they are often slightly more sensitive) are used.

-

Housing and Fasting: Animals are housed in controlled conditions and fasted overnight prior to dosing.

-

Dose Administration: A single animal is dosed with the test substance via gavage. The starting dose is selected based on existing information about the substance.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. This sequential process continues until a stopping criterion is met.

-

LD50 Estimation: The LD50 is then calculated from the pattern of outcomes using a maximum likelihood method.

Skin Irritation/Corrosion (Following OECD Test Guideline 404)

This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Test Animals: Albino rabbits are typically used for this assay.

-

Preparation: A small area of the animal's back is clipped free of fur.

-

Application: A measured amount of the test substance is applied to a small patch of skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a defined period (typically 4 hours).

-

Observation: After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.

In Vitro Chromosomal Aberration Test (Following OECD Test Guideline 473)

This in vitro test is used to identify substances that may cause structural chromosomal abnormalities in cultured mammalian cells.

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are used.

-

Treatment: The cells are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix, to simulate metabolic processes in the liver).

-

Harvesting: After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

-

Microscopic Analysis: The chromosomes are spread on microscope slides, stained, and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: The frequency of aberrant cells is compared between treated and control cultures to determine the mutagenic potential of the substance.

Hazard Management and Control Workflow

A systematic approach to hazard management is crucial when working with this compound. The following diagram illustrates the logical workflow from hazard identification to emergency response, providing a clear visual guide for laboratory and industrial safety protocols.

Caption: Logical workflow for managing the hazards associated with this compound.

Safety Precautions and Emergency Procedures

Based on the identified hazards, the following safety precautions and emergency procedures are mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.

-

Respiratory Protection: All handling should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.

Handling and Storage

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Spill and Disposal Procedures

-

Spill Response: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste must be collected separately from non-halogenated waste.

By adhering to the guidelines and information presented in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe working environment.

References

An In-depth Technical Guide to the Isomers of Dichlorofluoronitrobenzene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorofluoronitrobenzene isomers represent a class of halogenated nitroaromatic compounds with significant potential in various fields of chemical research, particularly in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of the two chlorine atoms, one fluorine atom, and one nitro group on the benzene ring gives rise to 22 structural isomers, each with potentially unique physicochemical properties and biological activities. Understanding the characteristics of each isomer is crucial for their effective utilization in synthesis and for the exploration of their structure-activity relationships (SAR). This guide provides a comprehensive overview of the known isomers of dichlorofluoronitrobenzene, their physicochemical properties, available synthetic protocols, and a discussion of their potential biological activities based on existing literature for related compounds.

Isomers of Dichlorofluoronitrobenzene

There are 22 possible structural isomers of dichlorofluoronitrobenzene. The systematic naming of these isomers is based on the locant numbers of the substituents on the benzene ring. A comprehensive list of these isomers is provided below:

-

1,2-dichloro-3-fluoro-4-nitrobenzene

-

1,2-dichloro-3-fluoro-5-nitrobenzene

-

1,2-dichloro-3-fluoro-6-nitrobenzene

-

1,2-dichloro-4-fluoro-3-nitrobenzene

-

1,2-dichloro-4-fluoro-5-nitrobenzene

-

1,2-dichloro-4-fluoro-6-nitrobenzene

-

1,3-dichloro-2-fluoro-4-nitrobenzene

-

1,3-dichloro-2-fluoro-5-nitrobenzene

-

1,3-dichloro-2-fluoro-6-nitrobenzene

-

1,3-dichloro-4-fluoro-2-nitrobenzene

-

1,3-dichloro-4-fluoro-5-nitrobenzene

-

1,3-dichloro-4-fluoro-6-nitrobenzene

-

1,4-dichloro-2-fluoro-3-nitrobenzene

-

1,4-dichloro-2-fluoro-5-nitrobenzene

-

1,4-dichloro-2-fluoro-6-nitrobenzene

-

2,3-dichloro-1-fluoro-4-nitrobenzene

-

2,4-dichloro-1-fluoro-3-nitrobenzene

-

2,4-dichloro-1-fluoro-5-nitrobenzene

-

2,4-dichloro-1-fluoro-6-nitrobenzene

-

2,5-dichloro-1-fluoro-3-nitrobenzene

-

2,5-dichloro-1-fluoro-4-nitrobenzene

-

2,6-dichloro-1-fluoro-3-nitrobenzene

-

2,6-dichloro-1-fluoro-4-nitrobenzene

-

3,4-dichloro-1-fluoro-2-nitrobenzene

-

3,5-dichloro-1-fluoro-2-nitrobenzene

-

3,5-dichloro-1-fluoro-4-nitrobenzene

-

4,5-dichloro-1-fluoro-2-nitrobenzene

Physicochemical Properties

Table 1: Known Physicochemical Properties of Dichlorofluoronitrobenzene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 1,2-Dichloro-4-fluoro-5-nitrobenzene | 2339-78-8 | C₆H₂Cl₂FNO₂ | 209.99 | 17[1] | 247[1] | 1.596[1] |

| 1,3-Dichloro-2-fluoro-5-nitrobenzene | 3107-19-5 | C₆H₂Cl₂FNO₂ | 209.99 | 63-65 | 233 | 1.68 |

| 1,4-Dichloro-2-fluoro-5-nitrobenzene | 2624-66-0 | C₆H₂Cl₂FNO₂ | 209.99 | - | - | - |

| 3,4-Dichloro-2-fluoro-1-nitrobenzene | - | C₆H₂Cl₂FNO₂ | 209.99 | - | - | - |

| 1,3-Dichloro-2-fluoro-4-nitrobenzene | 393-79-3 | C₆H₂Cl₂FNO₂ | 209.99 | - | 280 | 1.622 |

| 2,4-Dichloro-5-fluoronitrobenzene | 2105-59-1 | C₆H₂Cl₂FNO₂ | 209.99 | - | 56 | 1.6028 |

| 3,4-Dichloro-1-fluoro-2-nitrobenzene | - | C₆H₂Cl₂FNO₂ | 209.99 | - | - | - |

| 2,5-dichloro-1-fluoro-4-nitrobenzene | - | C₆H₂Cl₂FNO₂ | 209.99 | - | - | - |

Note: Missing data indicates that reliable experimental values were not found in the searched literature.

Experimental Protocols

The synthesis of specific dichlorofluoronitrobenzene isomers often involves electrophilic nitration or halogenation of appropriately substituted benzene derivatives. The following are examples of experimental protocols reported in the literature.

Synthesis of 3-Chloro-4-fluoronitrobenzene

This isomer can be synthesized via two primary routes:

Method 1: Chlorination of 2-Fluoronitrobenzene

-

Materials: 2-fluoronitrobenzene, 10% sulfuric acid, N-chlorosuccinimide (NCS), iodine, ethyl acetate, 20% sodium bisulfite solution, brine, anhydrous sodium sulfate, methanol.

-

Procedure:

-

Suspend 35 mmol of 2-fluoronitrobenzene in 15 mL of 10% sulfuric acid.

-

Add 36.7 mmol of N-chlorosuccinimide and a catalytic amount of iodine.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the mixture with 30 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Wash the organic layer with 20% sodium bisulfite solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from methanol to yield pure 3-chloro-4-fluoronitrobenzene.

-

Method 2: Fluorination of 3,4-Dichloronitrobenzene

-

Materials: 3,4-dichloronitrobenzene, anhydrous potassium fluoride, dimethyl sulfoxide (DMSO), phase transfer catalyst.

-

Procedure:

-

Charge a fluorination reactor with 3,4-dichloronitrobenzene, anhydrous potassium fluoride, and a suitable phase transfer catalyst.

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 140-150°C under a pressure of 0-0.05 MPa.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, filter the mixture to remove inorganic salts.

-

The filtrate containing 3-chloro-4-fluoronitrobenzene can be further purified by steam distillation.[2]

-

Caption: Synthetic routes to 3-Chloro-4-fluoronitrobenzene.

Synthesis of 2,4-Dichloro-3-fluoronitrobenzene

-

Materials: 2,6-dichlorofluorobenzene, dichloromethane, nitric acid, sulfuric acid.

-

Procedure:

-

Dissolve 2,6-dichlorofluorobenzene in dichloromethane (20% solution).

-

In a microchannel reactor, introduce the 2,6-dichlorofluorobenzene solution and a pre-mixed solution of nitric acid and sulfuric acid.

-

Maintain the reaction temperature at 40°C and a system pressure of 0.7 MPa.

-

The molar ratio of 2,6-dichlorofluorobenzene to nitric acid should be 1:1.

-

After a residence time of approximately 33 seconds in the microchannel reactor, collect the product from the outlet.

-

The product can be purified using standard work-up procedures.[3]

-

Caption: Synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for most dichlorofluoronitrobenzene isomers are scarce, the general class of nitroaromatic compounds is known to exhibit a wide range of biological effects. The electron-withdrawing nature of the nitro group, combined with the lipophilicity and reactivity imparted by the halogen substituents, makes these molecules interesting candidates for drug discovery and agrochemical development.

Potential Therapeutic Applications

-

Anticancer Activity: Nitroaromatic compounds have been investigated for their potential as anticancer agents. Their mechanism of action can involve the generation of reactive oxygen species (ROS) under hypoxic conditions found in solid tumors, leading to DNA damage and apoptosis. For instance, 1,2-dichloro-4-fluoro-5-nitrobenzene is noted as an intermediate in the synthesis of anti-cancer agents.[4]

-

Antimicrobial Activity: The nitro group is a key pharmacophore in several antimicrobial drugs. The reduction of the nitro group within microbial cells can lead to the formation of cytotoxic radicals that damage cellular macromolecules.

Agrochemical Applications

-

Herbicidal Activity: Many commercial herbicides contain a fluorinated nitroaromatic scaffold. These compounds can interfere with various plant physiological processes. 1,2-dichloro-4-fluoro-5-nitrobenzene is used in the formulation of pesticides and herbicides.[4]

Potential Signaling Pathways

The biological effects of dichlorofluoronitrobenzene isomers are likely mediated through their interaction with key cellular signaling pathways. Based on studies of related nitroaromatic compounds, the following pathways are of particular interest for future investigation:

-

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Some nitroalkenes have been shown to inhibit NF-κB signaling, suggesting a potential anti-inflammatory role.[3]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. The interaction of dichlorofluoronitrobenzene isomers with components of the MAPK cascade could be a mechanism for potential anticancer activity.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell growth, survival, and metabolism. Its overactivation is frequently observed in cancer. Investigating the inhibitory effects of these isomers on the PI3K/Akt pathway could reveal novel therapeutic opportunities.

Caption: Potential signaling pathways affected by dichlorofluoronitrobenzene isomers.

Conclusion and Future Directions

The 22 isomers of dichlorofluoronitrobenzene represent a promising, yet underexplored, area of chemical research. The available data on their physicochemical properties and synthesis provide a solid foundation for further investigation. However, a significant knowledge gap exists regarding the specific biological activities and mechanisms of action for the majority of these isomers.

Future research should focus on:

-

Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization (NMR, IR, MS) of all 22 isomers are necessary to create a complete library for biological screening.

-

Quantitative Biological Screening: High-throughput screening of the isomer library against a panel of cancer cell lines, microbial strains, and herbicidal targets would provide valuable quantitative data on their biological activities.

-

Mechanism of Action Studies: For the most active isomers, detailed mechanistic studies should be conducted to identify their molecular targets and elucidate their effects on key signaling pathways.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A comprehensive dataset of physicochemical properties and biological activities would enable the development of QSAR models to guide the design of new, more potent derivatives.

By systematically addressing these research areas, the full potential of dichlorofluoronitrobenzene isomers as lead compounds in drug discovery and agrochemical development can be realized.

References

- 1. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | 1,2-Dichloro-4-fluoro-5-nitrobenzene | SynQuest Laboratories [synquestlabs.com]

- 2. 1,2-Dichloro-4-fluoro-5-nitrobenzene | C6H2Cl2FNO2 | CID 533951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

A Technical Guide to the Electrophilic Nitration of Dichlorofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism governing the nitration of dichlorofluorobenzene. It covers the fundamental principles of electrophilic aromatic substitution, the specific directing effects of halogen substituents, and the predicted regiochemical outcomes. The document includes generalized experimental protocols and quantitative data from related compounds to offer a comprehensive mechanistic understanding for professionals in research and development.

The Core Mechanism of Aromatic Nitration

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds through a well-established three-step mechanism. The key reactive species, the nitronium ion (NO₂⁺), is a potent electrophile generated in situ from the dehydration of nitric acid by a stronger acid, typically concentrated sulfuric acid.[1][2]

The overall mechanism can be summarized as follows:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

-

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.

Directing Effects of Halogen Substituents

When a benzene ring is substituted, the existing group dictates the position of subsequent electrophilic attacks. Halogens (F, Cl, Br, I) exhibit a dual electronic effect:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and causing the reaction to be slower than the nitration of benzene.[3]

-

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions.

While the deactivating inductive effect is dominant in determining the overall reaction rate, the resonance effect governs the regioselectivity. The resonance donation stabilizes the arenium ion intermediate formed during ortho and para attack by providing an additional resonance structure where the positive charge is delocalized onto the halogen. This stabilization is not possible for meta attack. Consequently, halogens are classified as ortho, para-directing deactivators.[4]

Regioselectivity in the Nitration of 2,4-Dichlorofluorobenzene

While several isomers of dichlorofluorobenzene exist, this guide focuses on 2,4-dichlorofluorobenzene , a common synthetic intermediate.[5][6][7][8][9] The directing effects of the three halogen substituents are additive and determine the position of nitration. All three halogens are ortho, para-directors.

The available positions for nitration on the 2,4-dichlorofluorobenzene ring are C3, C5, and C6.

-

Position 3: This position is ortho to the chlorine at C2 but meta to the fluorine at C1 and the chlorine at C4.

-

Position 5: This position is ortho to the chlorine at C4 but meta to the fluorine at C1 and the chlorine at C2.

-

Position 6: This position is ortho to the fluorine at C1 and para to the chlorine at C4. It is meta to the chlorine at C2.

The directing power of halogens in electrophilic aromatic substitution generally follows the order F > Cl. This is because fluorine's +M (resonance) effect, which activates the ortho and para positions, is more effective due to better orbital overlap with the carbon 2p orbital.

Prediction: Position 6 is activated by two directing groups: it is ortho to the most effective director (F) and para to a second director (Cl at C4). Positions 3 and 5 are each activated by only one chlorine atom. Therefore, the electrophilic attack by the nitronium ion will overwhelmingly favor position 6 .

The major product is predicted to be 1-fluoro-2,4-dichloro-6-nitrobenzene . Minor amounts of 1-fluoro-2,4-dichloro-3-nitrobenzene and 1-fluoro-2,4-dichloro-5-nitrobenzene may be formed.

Quantitative Data and Kinetic Considerations

Halogens deactivate the ring, making the reaction slower than that of benzene. The presence of three deactivating groups on dichlorofluorobenzene suggests that the reaction will require relatively harsh conditions (e.g., elevated temperature or stronger nitrating agents) compared to monochlorobenzene.[3]

The table below summarizes typical isomer distributions for the nitration of fluorobenzene and chlorobenzene, illustrating the strong preference for para substitution.

| Starting Material | Ortho-Isomer (%) | Meta-Isomer (%) | Para-Isomer (%) | Source |

| Fluorobenzene | ~10-13% | <1% | ~87-90% | [10] |

| Chlorobenzene | ~30-35% | ~1% | ~65-70% | [11] |

Table 1: Isomer distribution in the nitration of simple halobenzenes.

The higher para-selectivity in fluorobenzene nitration is attributed to fluorine's stronger inductive effect, which deactivates the nearby ortho positions more significantly than the distant para position.[12]

Experimental Protocols

The following section outlines a generalized experimental protocol for the nitration of a deactivated halobenzene. Caution: This reaction involves highly corrosive and oxidizing concentrated acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials and Reagents:

-

Dichlorofluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Sodium Bicarbonate solution (5%)

Procedure:

-